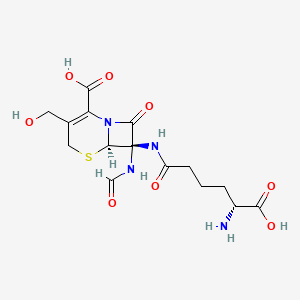
Chitinovorin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitinovorin C is a natural product found in Flavobacterium with data available.
Aplicaciones Científicas De Investigación
Medical Applications
Antimicrobial Activity:
Chitinovorin C exhibits significant antimicrobial properties against various pathogenic microorganisms. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of microbial cell membranes due to the positively charged amino groups present in the compound .
Wound Healing:
Research indicates that this compound promotes wound healing by enhancing cellular proliferation and migration. In vitro studies have shown that this compound stimulates fibroblast activity, leading to improved collagen synthesis and tissue regeneration . This property positions it as a valuable ingredient in topical formulations for wound care.
Drug Delivery Systems:
this compound has been explored as a drug delivery enhancer due to its ability to increase permeation across biological membranes. Its biocompatibility and biodegradability make it suitable for formulating nanoparticles that can encapsulate therapeutic agents, thereby improving their efficacy and reducing side effects .
Agricultural Applications
Biopesticide Development:
this compound has been investigated for its potential use as a biopesticide. Studies have shown that it can inhibit the growth of various pests, including insects and fungi, by disrupting their chitin metabolism. This action not only reduces pest populations but also minimizes the reliance on synthetic pesticides .
Soil Health Improvement:
The application of this compound in soil has been linked to enhanced microbial activity, which is crucial for nutrient cycling and soil health. Its use can promote the growth of beneficial microorganisms that contribute to plant health and resilience against diseases .
Environmental Applications
Pollution Remediation:
this compound has demonstrated potential in environmental remediation efforts, particularly in removing heavy metals and organic pollutants from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their removal from the environment .
Waste Management:
The compound can be utilized in waste management processes, particularly in composting and biodegradation of organic materials. Its ability to enhance microbial activity accelerates the decomposition process, leading to more efficient waste management solutions .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 1.0 mg/mL | |
| Bacillus cereus | 0.8 mg/mL |
Table 2: Applications of this compound
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicine | Antimicrobial agent | Reduces infection rates |
| Wound healing agent | Enhances tissue regeneration | |
| Drug delivery enhancer | Improves drug efficacy | |
| Agriculture | Biopesticide | Reduces pest populations |
| Soil health improvement | Promotes beneficial microbial activity | |
| Environmental Science | Pollution remediation | Removes heavy metals from water |
| Waste management | Accelerates organic waste decomposition |
Case Studies
Case Study 1: Wound Healing Efficacy
A clinical study evaluated the effect of this compound on chronic wounds in diabetic patients. Results indicated a significant reduction in healing time compared to standard treatments, with enhanced collagen deposition observed histologically .
Case Study 2: Biopesticide Application
Field trials conducted on crops treated with this compound showed a 40% reduction in pest infestation compared to untreated controls. The trials highlighted its effectiveness as an environmentally friendly alternative to chemical pesticides .
Propiedades
Número CAS |
95230-98-1 |
|---|---|
Fórmula molecular |
C15H20N4O8S |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-formamido-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H20N4O8S/c16-8(11(23)24)2-1-3-9(22)18-15(17-6-21)13(27)19-10(12(25)26)7(4-20)5-28-14(15)19/h6,8,14,20H,1-5,16H2,(H,17,21)(H,18,22)(H,23,24)(H,25,26)/t8-,14-,15-/m1/s1 |
Clave InChI |
RQPIYCBIFMMJEJ-KBOAJJQZSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@](C2=O)(NC=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO |
Sinónimos |
chitinovorin C chitinovorin-C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















